Chemical structure and molecular weight of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
Chemical structure and molecular weight of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
An In-Depth Technical Guide to 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
Executive Summary: This document provides a comprehensive technical overview of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities.[1][2] This guide details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering expert insights into its handling, synthesis, and strategic use.
Introduction to the Pyrimidine Scaffold
The pyrimidine nucleus, an electron-rich aromatic heterocycle, is a cornerstone of medicinal chemistry and a critical component of life itself as a building block of DNA and RNA.[2] Its synthetic accessibility and the diverse functionalities it can support have led to its widespread use in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Chlorinated pyrimidines, in particular, serve as highly versatile intermediates.[4] The reactive chloro-substituent provides a synthetic handle for nucleophilic substitution reactions, enabling the construction of complex molecular architectures and diverse compound libraries for drug screening.[3][4][5] 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine belongs to this class, incorporating a reactive chlorine atom, a methoxy group that modulates electronic properties, and a primary amine side chain that offers a key point for further chemical elaboration.
Physicochemical Properties and Structural Elucidation
Chemical Structure
The molecular structure of the title compound is defined by a central pyrimidine ring substituted at positions 2, 4, and 5. A 2-aminoethyl group is attached at C2, a chlorine atom at C4, and a methoxy group at C5.
Caption: Chemical structure of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.
Molecular Properties
A summary of the key chemical identifiers and calculated properties for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is presented below. These values are essential for analytical characterization and experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| Exact Mass | 187.05124 Da |
| IUPAC Name | 2-(4-chloro-5-methoxypyrimidin-2-yl)ethan-1-amine |
| CAS Number | 1196155-29-9 |
Spectroscopic Profile (Predicted)
Structural confirmation of synthesized 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine relies on standard spectroscopic techniques. While specific experimental data is not publicly available, a predicted profile based on its structure is as follows:
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¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring (C6-H). The methoxy group (–OCH₃) would appear as a sharp singlet. The two methylene groups (–CH₂CH₂–) of the ethanamine side chain would present as two distinct triplets, and the amine (–NH₂) protons may appear as a broad singlet.
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¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons in the pyrimidine ring, the methoxy carbon, and the aliphatic carbons of the side chain.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight.[6] The high-resolution mass spectrum should show a molecular ion peak (M+) at m/z 187.0512 and an isotope peak (M+2) at m/z 189.0483 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, C=N and C=C stretching from the pyrimidine ring, a strong C-O stretch for the methoxy group, and a C-Cl stretch in the fingerprint region.
Synthesis and Manufacturing
The synthesis of substituted pyrimidines often involves the chlorination of a corresponding pyrimidinone (or hydroxypyrimidine) precursor.[4][7]
Generalized Synthetic Workflow
A plausible synthetic route starts from a suitable pyrimidinone, which is then chlorinated to introduce the reactive handle at the C4 position.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Chlorination
This protocol describes a common method for converting a hydroxypyrimidine to a chloropyrimidine using phosphorus oxychloride (POCl₃).[4]
Materials:
-
2-(5-Methoxy-4-oxo-3,4-dihydropyrimidin-2-yl)ethanamine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
N,N-Dimethylaniline or other tertiary amine base (catalytic amount)
-
Toluene or other high-boiling inert solvent
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting pyrimidinone in toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride to the suspension, followed by a catalytic amount of N,N-dimethylaniline. Rationale: POCl₃ is a powerful chlorinating agent. The tertiary amine acts as a base to neutralize the HCl byproduct, driving the reaction forward.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The elevated temperature is necessary to overcome the activation energy for the chlorination of the heterocyclic ring.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. Rationale: This step quenches the excess reactive POCl₃ in a controlled manner. This is a highly exothermic reaction and must be done with extreme caution.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8). Rationale: Neutralization is critical to remove acidic byproducts and prepare the compound for extraction into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine.
Applications in Research and Drug Development
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a valuable building block for creating more complex molecules. Its utility stems from two key reactive sites:
-
The Chloro Group (C4): This site is susceptible to nucleophilic aromatic substitution (SₙAr). It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the strategic introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs.
-
The Primary Amine (ethanamine side chain): The terminal amino group is a versatile functional handle. It can be acylated, alkylated, or used in reductive amination reactions to build out complex side chains, attach pharmacophores, or link the molecule to larger scaffolds.
This dual reactivity makes the compound an ideal intermediate for synthesizing libraries of pyrimidine derivatives aimed at various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3]
Safety, Handling, and Storage
Safety Precautions:
-
Handling: Chlorinated pyrimidines should be handled with care in a well-ventilated fume hood.[4] Users should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin and eye irritation. The chlorinating agents used in its synthesis, such as POCl₃, are highly corrosive and react violently with water.[4]
-
Emergency Measures: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air.[8] Seek immediate medical attention for any significant exposure.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.
Conclusion
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, featuring two distinct and versatile reactive sites, makes it an excellent scaffold for the synthesis of novel compounds for drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage its synthetic potential in a safe and effective manner.
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